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Ibuprofen-d3 (sodium)

Cat. No.: B602650
CAS No.: 1219805-09-0
M. Wt: 231.28
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Description

Overview of Ibuprofen (B1674241) as a Prototypical Non-Steroidal Anti-Inflammatory Drug (NSAID)

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties. wikipedia.orgnih.gov It is used to manage mild to moderate pain, fever, and various inflammatory conditions. nih.govdrugbank.com

The primary mechanism of action of ibuprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. wikipedia.orgnews-medical.netpharmgkb.org These enzymes are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid. patsnap.com Prostaglandins are key mediators of inflammation, pain, and fever. wikipedia.orgpatsnap.com

Inhibition of COX-2 is primarily responsible for the desired anti-inflammatory, analgesic, and antipyretic effects. wikipedia.orgpatsnap.com

Inhibition of COX-1 , which is involved in protecting the stomach lining and maintaining platelet function, can lead to some of the common side effects associated with NSAIDs. drugbank.compatsnap.com

Ibuprofen is administered as a racemic mixture, containing both the (S)- and (R)-enantiomers. The (S)-enantiomer is considered the more pharmacologically active form. news-medical.net The (R)-enantiomer can undergo metabolic chiral inversion in the body to the active (S)-form. drugbank.comnih.gov Ibuprofen is primarily metabolized in the liver by CYP2C9 enzymes into inactive hydroxylated and carboxylated metabolites, which are then excreted in the urine. wikipedia.orgnih.govdrugbank.com

Specific Utility and Academic Significance of Ibuprofen-d3 (sodium) as a Research Probe

Ibuprofen-d3 is a deuterated analog of ibuprofen where three hydrogen atoms on the methyl group of the propanoic acid side chain have been replaced by deuterium (B1214612) atoms. caymanchem.comclearsynth.com The sodium salt form enhances its solubility for certain research applications.

The primary and most significant application of Ibuprofen-d3 is as an internal standard in bioanalytical methods, particularly those using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). caymanchem.comsigmaaldrich.comcerilliant.com

Key Research Applications of Ibuprofen-d3 (sodium):

Quantitative Bioanalysis: In pharmacokinetic studies, Ibuprofen-d3 is added to biological samples (like plasma or urine) in a known quantity before sample processing. clearsynth.com Because it behaves almost identically to unlabeled ibuprofen during extraction and ionization in the mass spectrometer, it can be used to accurately quantify the concentration of ibuprofen in the sample, correcting for any sample loss or variability in the analytical process. caymanchem.com

Metabolic Studies: Deuterium-labeled compounds like Ibuprofen-d3 are crucial for studying the metabolic fate of drugs. acs.org For instance, studies have used deuterium-labeled ibuprofen to investigate the mechanisms of its metabolic chiral inversion from the (R)- to the (S)-enantiomer in humans. nih.govosti.gov A notable study demonstrated that this inversion occurs without the loss of the deuterium atoms, providing insight into the specific biochemical pathway involved. nih.gov

Environmental Analysis: Ibuprofen is a common environmental contaminant found in water sources. Ibuprofen-d3 is used as an internal standard for the accurate quantification of ibuprofen residues in environmental samples, such as river water. sigmaaldrich.com

The use of Ibuprofen-d3 as a research probe significantly enhances the precision and accuracy of analytical measurements, making it an indispensable tool in pharmaceutical research, clinical toxicology, and environmental science. cerilliant.com

Data Tables

Table 1: Physicochemical Properties of Ibuprofen and Ibuprofen-d3

PropertyIbuprofenIbuprofen-d3
IUPAC Name (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid wikipedia.org(RS)-2-(4-(2-methylpropyl)phenyl)propanoic-3,3,3-d3 acid synzeal.com
CAS Number 15687-27-1 wikipedia.org121662-14-4 caymanchem.comsigmaaldrich.com
Molecular Formula C₁₃H₁₈O₂ wikipedia.orgC₁₃H₁₅D₃O₂ caymanchem.com
Molar Mass 206.285 g/mol wikipedia.org209.30 g/mol caymanchem.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14D3O2Na B602650 Ibuprofen-d3 (sodium) CAS No. 1219805-09-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1/i3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTPUWGBPLLBKW-FJCVKDQNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678708
Record name Sodium 2-[4-(2-methylpropyl)phenyl](3,3,3-~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219805-09-0
Record name Sodium 2-[4-(2-methylpropyl)phenyl](3,3,3-~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Isotopic Integrity Assessment of Ibuprofen D3 Sodium

Strategies for Site-Specific Deuterium (B1214612) Incorporation in the Ibuprofen (B1674241) Molecule

The synthesis of Ibuprofen-d3 necessitates precise and efficient methods for introducing deuterium atoms at specific locations. The most common form of Ibuprofen-d3 features three deuterium atoms on the methyl group of the propanoic acid side chain (α-methyl-d3). caymanchem.com

Chemical Synthesis Pathways for Ibuprofen-d3 (sodium)

Several synthetic strategies can be employed to achieve the desired deuteration of ibuprofen. One common approach involves the use of deuterated reagents in the final steps of a known ibuprofen synthesis route. For instance, a key intermediate can be reacted with a deuterated methylating agent to introduce the trideuteromethyl group.

Another prominent strategy is the hydrogen-deuterium exchange (HDE) reaction, which can be catalyzed by various metals such as iridium, palladium, rhodium, and ruthenium. snnu.edu.cnresearchgate.net These methods allow for the direct replacement of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O) or deuterium gas (D₂). snnu.edu.cn For example, palladium-catalyzed meta-C-H bond deuteration of arenes has been demonstrated using a pyridine (B92270) template, achieving high yields and significant deuterium incorporation in ibuprofen derivatives. acs.org Photocatalytic methods using catalysts like tetra-n-butylammonium decatungstate (TBADT) have also been explored for deuterating the benzylic C-H bonds of ibuprofen. assumption.edu

The synthesis of the sodium salt is typically a straightforward acid-base reaction where the deuterated ibuprofen acid is treated with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in a suitable solvent. clearsynth.comcaymanchem.com

Challenges and Considerations in Deuteration Efficiency and Regioselectivity

A primary challenge in the synthesis of Ibuprofen-d3 is achieving high deuteration efficiency and regioselectivity. It is crucial to introduce the deuterium atoms at the desired position without significant scrambling to other parts of the molecule.

Key Challenges:

Regioselectivity: Directing the deuterium to the specific methyl group of the propanoic acid side chain requires careful selection of catalysts and reaction conditions. snnu.edu.cnacs.org For instance, while some methods are effective for deuterating the aromatic ring, they may not be suitable for the aliphatic side chain. acs.org

Isotopic Scrambling: In some HDE reactions, there is a risk of deuterium being incorporated at unintended positions, leading to a mixture of isotopologues. This can compromise the accuracy of subsequent quantitative analyses.

Deuteration Efficiency: Achieving high levels of deuterium incorporation (ideally >98%) is essential for a high-quality internal standard. caymanchem.comsigmaaldrich.com Incomplete deuteration results in a higher proportion of unlabeled (d0) or partially labeled (d1, d2) species, which can interfere with the measurement of the target analyte. acs.org

Reaction Conditions: Some deuteration methods require harsh conditions, such as high temperatures or strong acids/bases, which can potentially degrade the drug molecule or lead to side reactions. acs.org

Rigorous Analytical Techniques for Isotopic and Chemical Purity Determination

To ensure the reliability of Ibuprofen-d3 (sodium) as an internal standard, its isotopic and chemical purity must be rigorously assessed. A combination of mass spectrometry, chromatography, and spectroscopy is typically employed.

Mass Spectrometry-Based Characterization for Deuterium Content and Distribution

Mass spectrometry (MS) is the primary technique for determining the isotopic purity and distribution of deuterium in Ibuprofen-d3.

Principle: By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the extent of deuterium incorporation can be quantified. For Ibuprofen-d3, the molecular ion should show a mass shift of +3 compared to the unlabeled ibuprofen. sigmaaldrich.com

Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of ibuprofen and its deuterated analogues after derivatization. scispace.comturkjps.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying drugs in complex matrices. dntb.gov.uamdpi.comnih.gov In LC-MS/MS, specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. mdpi.comnih.gov For Ibuprofen-d3, the transition would be from the deprotonated molecule [M-H]⁻ at m/z 208.1 to a specific product ion, such as m/z 163.9 or 164.0. mdpi.comnih.govnih.gov

Data Interpretation: The mass spectrum will show the relative abundance of the d0, d1, d2, and d3 species. A high-quality Ibuprofen-d3 standard should have a very low percentage of the d0 form (typically ≤1%) and a high percentage of the d3 form (often ≥99% of deuterated forms). caymanchem.comcaymanchem.com

Table 1: Representative Mass Spectrometry Data for Ibuprofen-d3

Parameter Value Reference
Chemical Formula C₁₃H₁₅D₃O₂ caymanchem.com
Molecular Weight 209.3 caymanchem.comsigmaaldrich.com
Isotopic Purity (d3) ≥95 atom % D sigmaaldrich.com
Deuterium Incorporation ≥99% deuterated forms (d1-d3); ≤1% d0 caymanchem.com

This table is for illustrative purposes and actual values may vary between batches.

Chromatographic and Spectroscopic Approaches for Compound Purity Verification

High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection is a standard method to assess the chemical purity of Ibuprofen-d3. sigmaaldrich.com The method should demonstrate a single major peak corresponding to ibuprofen, with any impurities being well below acceptable limits (e.g., total impurities <2%).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Can confirm the structure of the molecule and the absence of proton signals at the deuterated position.

²H NMR: Directly observes the deuterium signal, confirming its location in the molecule.

¹³C NMR: Provides further structural confirmation.

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups of the ibuprofen molecule and can also show the presence of C-D bonds. nih.gov

Table 2: Typical Analytical Specifications for Ibuprofen-d3

Analytical Test Specification Reference
Chemical Purity (by HPLC) ≥98.0% sigmaaldrich.com
Isotopic Purity ≥95 atom % D sigmaaldrich.com
Deuterium Incorporation ≥99% d1-d3 forms, ≤1% d0 form caymanchem.com

This table is for illustrative purposes and actual values may vary between batches.

By employing these comprehensive synthetic and analytical strategies, high-purity Ibuprofen-d3 (sodium) can be produced, serving as a reliable tool for accurate bioanalytical and research applications.

Advanced Analytical Methodologies and Quantitative Applications Utilizing Ibuprofen D3 Sodium

Development and Validation of Stable Isotope-Labeled Internal Standard (SIL-IS) Assays

The use of Ibuprofen-d3 as a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative assays. Its chemical and physical properties closely mimic the unlabeled analyte, ibuprofen (B1674241), ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation. This co-elution and similar ionization response allow for the correction of matrix effects and procedural losses, leading to highly accurate and precise measurements.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The use of Ibuprofen-d3 (sodium salt) is integral to many LC-MS/MS methods for ibuprofen quantification.

Achieving optimal chromatographic separation of Ibuprofen-d3 and unlabeled ibuprofen is crucial for accurate quantification. While they are chemically similar, slight differences in retention time can occur. Method development often focuses on optimizing mobile phase composition, column chemistry, and gradient elution to ensure co-elution or at least consistent and reproducible separation.

For instance, in the analysis of pharmaceuticals in environmental water samples, a Kinetex C18 column has been utilized with a gradient elution of ultra-pure water (solvent A) and acetonitrile (B52724) (solvent B) at a flow rate of 0.22 mL/min. core.ac.uk The oven temperature is also a key parameter, with 30°C being identified as optimal in some studies. core.ac.uk For chiral separations of ibuprofen enantiomers, specialized columns like the CHIRALCEL® OJ-3R are employed with a mobile phase consisting of methanol (B129727) and water with a formic acid modifier. mdpi.com

Table 1: Example of Optimized Chromatographic Conditions

Parameter Condition Reference
Column Kinetex C18 (2.6 mm × 150mm i.d.; 1.7 µm particle size) core.ac.uk
Mobile Phase A: Ultra-pure water, B: Acetonitrile core.ac.uk
Flow Rate 0.22 mL/min core.ac.uk
Column Temperature 30 °C core.ac.uk
Injection Volume 5 µL core.ac.uk

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification. In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte (ibuprofen) and the internal standard (Ibuprofen-d3). This specificity minimizes interferences from other compounds in the matrix. core.ac.uknih.gov

For ibuprofen, a common transition monitored is m/z 205.3 → 161.2, while for Ibuprofen-d3, the transition is m/z 208.1 → 163.9 or m/z 207.5 → 164.25. core.ac.ukmdpi.comresearchgate.net The instrument monitors only these specific mass transitions, significantly enhancing the signal-to-noise ratio and providing excellent selectivity. In some cases, due to poor fragmentation, only one MRM transition can be recorded for ibuprofen and its deuterated analog. core.ac.ukipp.pt

Table 2: Exemplary MRM Transitions for Ibuprofen and Ibuprofen-d3

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
Ibuprofen 205.3 161.2 Negative ESI core.ac.uk
Ibuprofen-d3 207.5 164.25 Negative ESI core.ac.uk
Ibuprofen enantiomers 205.1 160.9 Negative ESI mdpi.comresearchgate.net
(S)-(+)-Ibuprofen-d3 208.1 163.9 Negative ESI mdpi.comresearchgate.net

Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. core.ac.uk The use of a stable isotope-labeled internal standard like Ibuprofen-d3 is the most effective strategy to mitigate these effects. core.ac.uk Since Ibuprofen-d3 co-elutes with ibuprofen and experiences the same matrix effects, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification. core.ac.uk

Other strategies to reduce matrix effects include:

Sample Preparation: Techniques like solid-phase extraction (SPE) are used to clean up samples and remove interfering compounds before analysis. core.ac.ukaquaenergyexpo.com Different SPE sorbents can be tested to optimize recovery and minimize matrix components. core.ac.uk

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix interferences can also be effective.

Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing matrix effects.

In studies on environmental water samples, ion enhancement has been observed for ibuprofen. core.ac.uk The use of Ibuprofen-d3 as an internal standard was crucial to correct for this and ensure accurate quantification. core.ac.uk

Application of Multiple Reaction Monitoring (MRM) for Selective Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more common for ibuprofen analysis, GC-MS can also be employed. However, due to the polar nature and low volatility of ibuprofen, derivatization is typically required.

Derivatization is a chemical modification process used to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. For ibuprofen, which contains a carboxylic acid group, common derivatization techniques involve converting this group into an ester or a silyl (B83357) ester.

For instance, in the analysis of sewage sludge, a derivatization step is performed prior to GC-MS analysis to reduce the polarity and enhance the volatility of acidic compounds like ibuprofen. dphen1.com One common approach is silylation, using reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives. dphen1.com In some methods, in-situ aqueous derivatization is performed, simplifying the workflow. nih.gov

Ibuprofen-d3 is used as a surrogate standard in these methods to quantify ibuprofen and other related compounds. dphen1.com The derivatized Ibuprofen-d3 will have a corresponding mass shift, allowing for its distinction from the derivatized unlabeled ibuprofen in the mass spectrometer.

Enantioselective Chromatographic Separations for Isomer Analysis

Ibuprofen is a chiral compound existing as two enantiomers: (S)-(+)-ibuprofen, which is pharmacologically active, and (R)-(-)-ibuprofen, which is considered inactive but can undergo unidirectional inversion to the active form in vivo. nih.govnih.gov Therefore, enantioselective separation is critical for detailed pharmacokinetic and environmental fate studies. Ibuprofen-d3 is instrumental in the accurate quantification of individual enantiomers.

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose. nih.govasianpubs.org Researchers have developed and validated methods for the simultaneous separation and quantification of ibuprofen enantiomers using Ibuprofen-d3 as an internal standard. mdpi.comnih.gov A common approach involves the use of a chiral stationary phase (CSP) column. For instance, a CHIRALCEL® OJ-3R column (150 × 4.6 mm, 3 µm) has been successfully used to achieve enantiomeric separation. nih.govmdpi.comnih.govdntb.gov.ua The separation is typically performed under isocratic conditions with a mobile phase consisting of a mixture of an organic solvent, like methanol, and an aqueous solution containing a modifier, such as formic acid, to optimize peak shape and ionization. nih.govmdpi.com

Mass spectrometric detection is commonly performed in the negative ionization mode using multiple reaction monitoring (MRM) for high selectivity and sensitivity. nih.govresearchgate.netmoca.net.ua The specific precursor-to-product ion transitions for the analytes and the internal standard are monitored.

Table 1: Example of LC-MS/MS Parameters for Enantioselective Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
(S)-(+)-Ibuprofen205.1160.9 nih.govmdpi.com
(R)-(-)-Ibuprofen205.1160.9 nih.govmdpi.com
(S)-(+)-Ibuprofen-d3 (IS)208.1163.9 nih.govmdpi.com
Ibuprofen (general)205.0161.1 researchgate.netnih.gov
Ibuprofen-d3 (IS)208.0164.0 researchgate.netnih.gov

Robust Method Validation Parameters for Quantitative Assays in Research Matrices

For any quantitative method to be considered reliable, it must undergo rigorous validation. The use of Ibuprofen-d3 as an internal standard is a key component in establishing a robust and accurate assay. Validation parameters are assessed according to established guidelines to ensure the method's performance in specific research matrices.

Determination of Linearity, Calibration Range, and Sensitivity (LOD/LOQ)

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard (Ibuprofen-d3) against the nominal concentration of the analyte. nih.govresearchgate.net A linear regression analysis is applied, and a correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. nih.govresearchgate.netijarsct.co.in

The sensitivity of the method is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, often defined by a signal-to-noise (S/N) ratio greater than 3. nih.gov The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy, typically with an S/N ratio greater than 10. nih.gov The use of Ibuprofen-d3 in LC-MS/MS methods allows for very low LOD and LLOQ values, making these assays highly sensitive.

Table 2: Linearity and Sensitivity Data from Validated Methods
MatrixLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LLOQ (µg/mL)Reference
Dog Plasma0.1 - 80≥ 0.99400.010.1 nih.gov
Human Plasma0.05 - 36> 0.99Not Reported0.05 researchgate.netnih.gov
Aqueous Solution0.001 - 5> 0.9960.00030.001 dergipark.org.tr
Wastewater0.8 - 70 ng/mLNot Reported0.8 ng/mL2.6 ng/mL researchgate.net

Evaluation of Accuracy, Precision, and Reproducibility in Non-Human Biological Fluids and Environmental Samples

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. scielo.org.ar These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. nih.gov

In non-human biological fluids such as dog plasma or miniature swine synovial fluid, Ibuprofen-d3 is essential for achieving high accuracy and precision. mdpi.comchromatographyonline.com The extraction recovery of ibuprofen from these matrices has been shown to be consistent and reproducible when a deuterated internal standard is used. nih.govchromatographyonline.com For instance, in one study using dog plasma, the mean extraction recoveries for ibuprofen enantiomers were between 82.23% and 87.89%, while the recovery for the Ibuprofen-d3 internal standard was 87.49%. nih.gov

Similarly, for environmental samples like hospital wastewater or river water, deuterated standards are used to ensure reliable quantification. nih.govsigmaaldrich.com The stable isotope standard compensates for matrix effects and variations in sample preparation, which can be significant in complex environmental matrices. rsc.org

Table 3: Accuracy and Precision Data in Non-Human and Environmental Matrices
MatrixParameterConcentration LevelAcceptance CriteriaObserved ValueReference
Dog PlasmaAccuracy (%RE)Low, Mid, High QCWithin ±15%-10.4% to 11.2% mdpi.com
Precision (%CV)Low, Mid, High QC<15%2.3% to 11.4% mdpi.com
Miniature Swine PlasmaAccuracy (%RE)Low, Mid, High QCWithin ±15%-8.0% to 1.7% chromatographyonline.com
Precision (%CV)Low, Mid, High QC<15%2.6% to 6.3% chromatographyonline.com
Miniature Swine Synovial FluidAccuracy (%RE)Low, Mid, High QCWithin ±15%-7.3% to 4.3% chromatographyonline.com
Precision (%CV)Low, Mid, High QC<15%2.7% to 4.7% chromatographyonline.com

Stability of Deuterated Standards under Various Analytical and Storage Conditions

The stability of the analyte and the internal standard is a critical component of method validation. Ibuprofen-d3, like its unlabeled counterpart, must be stable under the conditions encountered during sample collection, storage, and analysis. Stability is typically assessed under various conditions.

Freeze-Thaw Stability: Assesses the stability after repeated freezing and thawing cycles. In beagle dog plasma, ibuprofen enantiomers were found to be stable after three freeze-thaw cycles, with deviations from nominal concentrations within ±15%. mdpi.com

Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period reflecting the sample handling time. Ibuprofen and its deuterated standard have shown stability in plasma at room temperature for several hours. mdpi.comchromatographyonline.com

Long-Term Stability: Determines stability under frozen storage conditions (e.g., -20°C or -70°C). As a crystalline solid, (±)-Ibuprofen-d3 is reported to be stable for at least four years when stored at -20°C. caymanchem.comcaymanchem.com In beagle dog plasma, ibuprofen was stable for at least 196 days at -70°C. mdpi.com

Post-Preparative (Autosampler) Stability: Confirms that the processed samples are stable in the autosampler until analysis. In one study, processed plasma samples were stable in an autosampler at 10°C for 54 hours. mdpi.com

Stock Solution Stability: The stability of stock solutions of Ibuprofen-d3 is also confirmed. Stock solutions stored at -20°C have been shown to be stable for at least 7 days. chromatographyonline.com

Table 4: Summary of Ibuprofen-d3 Stability Findings
ConditionMatrix/FormDurationTemperatureResultReference
Long-TermCrystalline Solid≥ 4 years-20°CStable caymanchem.com
Long-TermDog Plasma196 days-70°CStable mdpi.com
Stock SolutionDMSO7 days-20°CStable chromatographyonline.com
Post-PreparativeExtracted Dog Plasma54 hours10°CStable mdpi.com
Short-TermSwine Plasma24 hoursAmbientStable chromatographyonline.com
Freeze-ThawDog Plasma3 cycles-70°C to RTStable mdpi.com

Application of Ibuprofen D3 Sodium in Mechanistic Biotransformation Studies

Elucidation of Metabolic Pathways and Metabolite Identification in Preclinical Models and In Vitro Systems

The use of Ibuprofen-d3 is fundamental in mapping the metabolic transformations of ibuprofen (B1674241). In preclinical and in vitro settings, this labeled compound helps to identify and quantify the various metabolites formed. uoa.gr Ibuprofen is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes, followed by conjugation with glucuronic acid. drugbank.comnih.gov

Tracking Carbon Skeletal Rearrangements Through Deuterium (B1214612) Retention or Loss

Deuterium labeling is a powerful technique for tracking the structural changes a molecule undergoes during metabolism. sci-hub.seresearchgate.netmdpi.comcaltech.edu By strategically placing deuterium atoms on the ibuprofen molecule, scientists can determine whether these atoms are retained or lost during biotransformation. This information provides crucial insights into the reaction mechanisms. nih.govnih.gov

For instance, studies have utilized R-(-)-[3,3,3-2H3]ibuprofen to investigate the chiral inversion process. The complete retention of the three deuterium atoms in the resulting S-(+)-ibuprofen demonstrated that the metabolic conversion does not proceed through a 2,3-dehydroibuprofen intermediate. nih.govosti.gov This ruled out a desaturation/reduction sequence as the underlying mechanism. nih.gov Conversely, when R-[ring-2H4; 2-2H]ibuprofen was used, the deuterium at the C-2 position was quantitatively lost during the inversion to S-[2H4]ibuprofen, supporting a mechanism involving the formation of a coenzyme A thioester and subsequent enolization. nih.govresearchgate.net

Identification of Specific Enzyme Systems Involved in Ibuprofen Metabolism (e.g., Cytochrome P450 Isoforms, UGTs)

Ibuprofen-d3 is invaluable for identifying the specific enzyme isoforms responsible for its metabolism. The primary enzymes involved are from the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. nih.govnih.gov

Cytochrome P450 (CYP) Isoforms: In vitro studies with human liver microsomes and cDNA-expressed CYP enzymes have pinpointed CYP2C9 as the principal enzyme responsible for the hydroxylation of both R- and S-ibuprofen. drugbank.comcapes.gov.brnih.govpharmgkb.org CYP2C8 also contributes, particularly to the metabolism of R-ibuprofen. capes.gov.brpharmgkb.orgmdpi.com The use of deuterated substrates can help to confirm the role of these enzymes and investigate the potential for metabolic switching between different isoforms.

UDP-Glucuronosyltransferases (UGTs): Following oxidation, ibuprofen and its hydroxylated metabolites are conjugated with glucuronic acid by UGTs to facilitate their excretion. nih.govhmdb.ca Studies have identified several UGT isoforms, including UGT1A9 and UGT2B7, as being involved in the glucuronidation of ibuprofen. nih.govnih.gov Inhibition studies using pooled human liver microsomes have supported the roles of UGT1A1, 1A3, 1A9, 2B4, and 2B7 in this process. nih.gov Ibuprofen has also been shown to competitively inhibit the glucuronidation of other compounds, such as testosterone (B1683101), by UGT2B15 and UGT2B17. researchgate.net

Investigation of Stereoselective Metabolism and Chiral Inversion Mechanisms

Ibuprofen is a chiral drug, existing as two enantiomers, (R)-ibuprofen and (S)-ibuprofen. wikipedia.org The (S)-enantiomer is primarily responsible for the therapeutic anti-inflammatory effects. wikipedia.org A fascinating aspect of ibuprofen's metabolism is the unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer. drugbank.comwikipedia.org Ibuprofen-d3 has been instrumental in unraveling the mechanisms behind this stereoselective process. nih.govnih.gov

Role of Deuterium Labeling in Probing Enantiomeric Interconversion Pathways

As previously mentioned, the strategic placement of deuterium atoms on the (R)-ibuprofen molecule has been pivotal in elucidating the pathway of its conversion to (S)-ibuprofen. nih.govnih.gov The retention or loss of these deuterium labels during the inversion process provides direct evidence for the proposed mechanistic steps. nih.gov

Studies in both rats and humans using deuterated ibuprofen have confirmed that the chiral inversion is a metabolic process and not a simple chemical racemization. nih.govnih.gov The findings from these studies strongly support a mechanism involving the formation of an R-ibuprofen-coenzyme A (CoA) thioester, followed by epimerization to the S-enantiomer. nih.govresearchgate.net

Evaluation of Kinetic Isotope Effects (KIEs) in Metabolic Transformations

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. advancedsciencenews.comuni-bonn.de In the context of drug metabolism, a significant KIE upon deuterium substitution can indicate that the breaking of a carbon-hydrogen bond is a rate-determining step in the metabolic process.

Insights into Drug-Enzyme Interactions and Inhibitory Profiles (Non-Clinical)

Beyond elucidating metabolic pathways, Ibuprofen-d3 can be used in non-clinical in vitro systems to probe the interactions between ibuprofen and metabolizing enzymes. By comparing the metabolism of deuterated and non-deuterated ibuprofen, researchers can gain insights into the enzyme's active site and the mechanism of inhibition.

For instance, ibuprofen is known to be a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. medchemexpress.comcaymanchem.comcaymanchem.com While not directly related to its biotransformation, studies using labeled compounds can help to understand the binding and inhibitory kinetics at a molecular level.

Furthermore, ibuprofen has been shown to be a competitive inhibitor of various CYP and UGT enzymes. capes.gov.brnih.govresearchgate.net For example, sulfaphenazole (B1682705) competitively inhibits the hydroxylation of both S- and R-ibuprofen by CYP2C9. capes.gov.brnih.gov Similarly, ibuprofen inhibits the glucuronidation of testosterone by UGT2B17 and UGT2B15. researchgate.net Using Ibuprofen-d3 in such inhibitory studies can help to dissect the specific interactions and potential for drug-drug interactions, where the metabolism of one drug is affected by the presence of another.

Table of Research Findings on Ibuprofen-d3 in Biotransformation Studies

Study Focus Deuterated Analog Used Key Finding Enzyme System Implicated Reference(s)
Chiral Inversion Mechanism (Human) R-(-)-[3,3,3-2H3]ibuprofen Complete retention of deuterium, ruling out a 2,3-dehydroibuprofen intermediate. Not specified nih.govosti.gov
Chiral Inversion Mechanism (Rat) R-[ring-2H4; 2-2H]ibuprofen Quantitative loss of deuterium at C-2, supporting a CoA thioester intermediate. Not specified nih.govnih.gov
Kinetic Isotope Effect R-(-)-[3,3,3-2H3]ibuprofen No discernible deuterium isotope effect on chiral inversion. Not specified nih.gov
Kinetic Isotope Effect R-[ring-2H4; 2-2H]ibuprofen No measurable kinetic deuterium isotope effect on chiral inversion. Not specified nih.gov
Metabolite Identification Ibuprofen-d3 Used as an internal standard for quantification of ibuprofen and its metabolites. Not specified caymanchem.comuoa.gr
Enzyme Inhibition Ibuprofen Competitive inhibition of testosterone glucuronidation. UGT2B15, UGT2B17 researchgate.net

Table of Compound Names

Compound Name
(R)-(-)-[3,3,3-2H3]ibuprofen
(R)-ibuprofen
(S)-ibuprofen
2,3-dehydroibuprofen
Carboxyibuprofen
Diclofenac
Flurbiprofen
Ibuprofen
Ibuprofen-d3
Ibuprofen-d3 (sodium salt)
Imipramine
Indomethacin
Ketoprofen
Naproxen
R-[ring-2H4; 2-2H]ibuprofen
S-[2H4]ibuprofen
Sulfaphenazole
Sulindac
Sulindac sulfone
Testosterone

Pharmacokinetic Investigations Using Ibuprofen D3 Sodium in Preclinical Models

Assessment of Drug Disposition and Elimination in Animal Models

Preclinical animal models are essential for predicting a drug's pharmacokinetic profile in humans. nih.gov Studies in species such as rats, dogs, pigs, and camels provide critical data on how a drug is handled by the body. nih.govcamelsandcamelids.comfrontiersin.org Ibuprofen-d3 (sodium salt) serves as an internal standard and tracer in these studies, allowing for precise quantification of the parent drug and its metabolites in various biological matrices via mass spectrometry. researchgate.netcaymanchem.com

Characterization of Absorption, Distribution, and Excretion Processes in Preclinical Species

The disposition of ibuprofen (B1674241) has been characterized in several preclinical species. Following oral administration, ibuprofen is rapidly absorbed, primarily from the upper gastrointestinal tract. nih.gov In camels, for instance, peak plasma concentrations (Cmax) were reached at approximately 3.0 hours, with a high oral bioavailability of around 104%, indicating efficient absorption. camelsandcamelids.com

The distribution of ibuprofen is characterized by a relatively low volume of distribution (e.g., 0.19 L/kg in camels), which is indicative of extensive binding to plasma proteins (around 99%). camelsandcamelids.comnih.gov Despite this high protein binding, ibuprofen can penetrate into synovial spaces and cross the blood-brain barrier, a process that involves a saturable transport component. nih.govresearchgate.net

Table 1: Pharmacokinetic Parameters of Ibuprofen in Dromedary Camels Following a 25 mg/kg Dose

ParameterIntravenous (i.v.) Administration (Median and Range)Oral (p.o.) Administration (Median and Range)
Distribution Half-life (t½α)0.56 (0.42 – 1.02) h1.7 (0.55 – 2.5) h (Absorption Half-life)
Elimination Half-life (t½β)3.50 (2.4 – 8.4) h3.8 (2.2 – 8.4) h
Area Under the Curve (AUC₀-∞)0.56 (0.40 – 0.63) mg/h/ml0.58 (0.29 – 0.86) mg/h/ml
Maximal Plasma Concentration (Cmax)N/A56 (39 – 67) µg/mL
Time to Cmax (Tmax)N/A3.0 (2.5 – 4.0) h
Volume of Distribution (Vdss)0.19 (0.13 – 0.33) L/kgN/A
Total Body Clearance (ClT)0.05 (0.04 – 0.06) L/h/kgN/A

Data sourced from a study on the pharmacokinetics of ibuprofen in dromedary camels. camelsandcamelids.com

Comparative Pharmacokinetics of Labeled and Unlabeled Ibuprofen Enantiomers

Ibuprofen is administered as a racemic mixture of two enantiomers: the pharmacologically active S-(+)-ibuprofen and the less active R-(-)-ibuprofen. researchgate.net A critical aspect of preclinical investigation is to determine if deuterium (B1214612) labeling introduces a "kinetic isotope effect," which could alter the drug's pharmacokinetic behavior. assumption.edu

Studies designed to assess this possibility have been conducted by co-administering labeled and unlabeled enantiomers. In a key study involving the administration of R-(-)-ibuprofen and R-(-)-[2H3]ibuprofen, the pharmacokinetic profiles of the deuterated and unlabeled forms were found to be virtually superimposable. psu.edu Statistical analysis revealed no significant differences in key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), or elimination half-life between the labeled and unlabeled molecules for both the R-(-) and S-(+) enantiomers (the latter being formed via in vivo chiral inversion). psu.edu This absence of a deuterium isotope effect confirms that Ibuprofen-d3 is an excellent tracer for pharmacokinetic studies, as its behavior accurately reflects that of the unlabeled drug. psu.edu

Table 2: Comparison of Noncompartmental Pharmacokinetic Parameters for Unlabeled and Deuterated Ibuprofen Enantiomers

EnantiomerParameterUnlabeled Ibuprofen[2H3]Ibuprofen
R-(-)-IbuprofenCmax (μg/ml)24.3 ± 4.524.7 ± 4.5
Tmax (hr)0.5 ± 0.00.5 ± 0.0
AUC (μg·hr/ml)50.4 ± 10.950.1 ± 10.5
t½ (hr)2.0 ± 0.32.0 ± 0.3
S-(+)-IbuprofenCmax (μg/ml)5.3 ± 0.95.4 ± 1.2
Tmax (hr)1.6 ± 0.21.6 ± 0.2
AUC (μg·hr/ml)56.5 ± 11.257.3 ± 11.9
t½ (hr)4.5 ± 0.84.4 ± 0.7

Data represents mean ± S.D. from a human study demonstrating the lack of a significant deuterium isotope effect. psu.edu This principle is fundamental to preclinical assessments.

In Vitro Pharmacokinetic Modeling and Simulation

In vitro models provide a controlled environment to investigate specific pharmacokinetic processes, such as membrane transport, free from the complexities of a whole biological system. These models are crucial for understanding the mechanisms that govern a drug's ability to reach its site of action.

Studies on Membrane Permeation and Transport Kinetics Using Deuterated Compounds

The permeation of ibuprofen across biological and artificial membranes has been extensively studied using models like Franz diffusion cells and the Parallel Artificial Membrane Permeation Assay (PAMPA). mdpi.comnih.gov These studies evaluate how different formulations influence the rate and extent of drug penetration. For example, research has compared the permeation of ibuprofen from various gels and solutions through human and porcine skin, as well as synthetic membranes like silicone. nih.gov

In these experiments, Ibuprofen-d3 serves as an invaluable tool. By adding a known quantity of the deuterated compound as an internal standard during sample analysis by LC-MS, researchers can achieve highly accurate and precise quantification of the amount of unlabeled ibuprofen that has permeated the membrane. researchgate.net This methodology allows for the determination of key kinetic parameters, such as the steady-state flux (JSS) and permeability coefficient (KP). semanticscholar.org Studies have shown that ibuprofen permeation is significantly influenced by the vehicle or formulation used. mdpi.com The PAMPA model has proven effective in discriminating between different formulation types and predicting their relative efficiency in delivering ibuprofen across a barrier. nih.gov

Table 3: Comparative In Vitro Permeation of Ibuprofen After 6 Hours

Membrane TypeCumulative Amount Permeated (μg/cm²)
Human Skin (up to 48h)11–38
Porcine Skin (up to 48h)59–81
PAMPA Model (at 6h)91–136
Silicone Membrane (at 6h)91–136

Data compiled from studies comparing different in vitro permeation models for ibuprofen formulations. nih.gov The more permeable nature of porcine skin and artificial membranes compared to human skin is evident.

Investigation of Transporter-Mediated Drug Uptake and Efflux

The movement of drugs and their metabolites into and out of cells is often mediated by transport proteins. frontiersin.orgnih.gov These transporters, belonging to superfamilies like the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) transporters, are critical determinants of drug disposition and can significantly impact a drug's efficacy and safety. researchgate.netnih.gov For acidic drugs like ibuprofen, transporters such as Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) are involved in uptake into tissues like the liver and kidney, while Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) mediate their efflux into bile, urine, or the intestinal lumen. frontiersin.org

In vitro systems, such as cells overexpressing specific transporters, are used to study these interactions. Ibuprofen-d3 can be used as a substrate in these assays to probe the kinetics of transport. Research has shown that ibuprofen's entry into the brain is not solely by passive diffusion but also involves a saturable uptake mechanism, suggesting the involvement of a carrier protein. researchgate.net Specifically, the uptake of [14C]ibuprofen at the blood-brain barrier was found to be inhibitable by unlabeled ibuprofen, indicating a specific, carrier-mediated process. researchgate.net Investigating how Ibuprofen-d3 and its metabolites interact with uptake (e.g., OATPs) and efflux (e.g., MRP2, MRP3, BCRP) transporters is crucial for predicting potential drug-drug interactions and understanding the complete clearance pathways of the drug. frontiersin.org

Emerging Research Areas and Future Perspectives for Ibuprofen D3 Sodium

Novel Applications in Proteomics and Metabolomics Research Leveraging Isotopic Labeling Principles

In the fields of proteomics and metabolomics, the precise quantification of proteins and metabolites is essential for understanding biological systems, diagnosing diseases, and developing new therapies. Ibuprofen-d3 (sodium) serves as an exemplary internal standard for quantitative analyses using mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC). scioninstruments.comcaymanchem.comcaymanchem.com

The core principle behind its application is stable isotope dilution. When analyzing complex biological samples, such as serum or urine, variations in sample preparation, injection volume, and instrument response can lead to inaccurate quantification of the target analyte, in this case, ibuprofen (B1674241). scioninstruments.comcerilliant.com By adding a known quantity of Ibuprofen-d3 (sodium) to the sample at the earliest stage of preparation, it acts as a nearly perfect control. scioninstruments.com Because Ibuprofen-d3 is chemically almost identical to natural ibuprofen, it experiences the same losses during extraction and the same ionization behavior in the mass spectrometer. scioninstruments.com However, due to its slightly higher mass, the mass spectrometer can distinguish it from the non-deuterated ibuprofen present in the sample. scioninstruments.com

Researchers can then calculate the ratio of the non-deuterated analyte's signal to the deuterated standard's signal. This ratio corrects for experimental variability, significantly improving the accuracy, precision, and reliability of the quantitative data. scioninstruments.com This technique is fundamental in pharmacokinetic studies, therapeutic drug monitoring, and metabolomic profiling, where exact concentration measurements are critical. cerilliant.comudspub.com The use of stable isotope-labeled internal standards like Ibuprofen-d3 is considered the gold standard for quantitative mass spectrometry. scioninstruments.com

Table 1: Application of Ibuprofen-d3 (sodium) as an Internal Standard
Application AreaTechniquePrinciple of UseBenefit
Proteomics/MetabolomicsGC-MS, LC-MS/MSStable Isotope DilutionCorrects for sample loss and matrix effects, improving quantitative accuracy. scioninstruments.comscioninstruments.comcerilliant.com
Pharmacokinetic StudiesLC-MS/MSTracer for drug metabolismEnables precise measurement of drug and metabolite concentrations over time. nih.govnih.gov
Environmental AnalysisGC-MS, LC-MS/MSAnalytical Tracer/StandardAccurate quantification of environmental contaminants in complex matrices like water or soil.

Potential for Integration with Advanced Spectroscopic and Imaging Techniques (e.g., Deuterium (B1214612) NMR Spectroscopy for Diffusion Studies in Hydrogels)

The deuterium label on Ibuprofen-d3 (sodium) opens up possibilities for its use with specialized spectroscopic techniques, most notably Deuterium (²H) Nuclear Magnetic Resonance (NMR) spectroscopy. While standard proton (¹H) NMR is a cornerstone of chemical analysis, ²H NMR is uniquely sensitive to the motion and local environment of deuterated molecules. utoronto.caacs.org This makes it a powerful tool for studying molecular dynamics. acs.org

One promising area of application is in materials science, particularly in the study of drug diffusion within hydrogels. mun.capolimi.it Hydrogels are water-swollen polymer networks used in various biomedical applications, including controlled drug delivery. Understanding how a drug molecule moves through this matrix is crucial for designing effective release systems. Techniques like Diffusion-Ordered Spectroscopy (DOSY), when applied to deuterium (²H DOSY), can track the movement of deuterated molecules like Ibuprofen-d3. researchgate.net By measuring the diffusion coefficient, researchers can gain quantitative insights into how the hydrogel's structure impedes the drug's movement. researchgate.net

²H NMR has been successfully used to probe the microscopic dynamics of deuterated polymer chains within microgel colloids and to study the local dynamics of molecules tethered to surfaces. acs.orgmun.ca Although specific studies on Ibuprofen-d3 diffusion in hydrogels using ²H NMR are not yet widespread, the principles are well-established. Such research would allow for a direct, non-invasive measurement of the drug's mobility within the delivery vehicle, providing valuable data for optimizing drug release profiles and enhancing therapeutic efficacy.

Contribution to Environmental Fate and Ecotoxicological Studies as an Analytical Tracer

The widespread use of ibuprofen has led to its classification as an emerging environmental contaminant, frequently detected in wastewater, rivers, and lakes. nih.govnanogap.es Understanding its persistence, transport, and breakdown in the environment (its "fate") is a critical area of ecotoxicology. nih.govuni-tuebingen.de Ibuprofen-d3 (sodium) plays a vital role in these studies as a high-fidelity analytical tracer.

When scientists analyze environmental samples, the matrix is often incredibly complex, containing numerous compounds that can interfere with the detection of ibuprofen. To achieve accurate quantification of ibuprofen concentrations, which can be at very low ng/L to µg/L levels, researchers use Ibuprofen-d3 as an internal standard. For example, in a study assessing the ecotoxicological risk of pharmaceuticals in Lake Victoria, rac-Ibuprofen-d3 was used as an internal standard to accurately measure the levels of ibuprofen in water samples.

By spiking a sample with a known amount of Ibuprofen-d3, analysts can use LC-MS/MS to reliably determine the concentration of the parent drug, correcting for any loss during sample extraction and cleanup. researchgate.net This accurate data is the foundation for assessing environmental risk, studying biodegradation pathways, and evaluating the effectiveness of water treatment processes designed to remove pharmaceutical contaminants. uni-tuebingen.de

Advancement of Fundamental Understanding of Pharmacological Mechanisms at the Molecular Level (Non-Clinical)

Beyond its use as a passive tracer, the deuterium in Ibuprofen-d3 can be actively used as a mechanistic probe to investigate the drug's own pharmacological actions at a molecular level. This application leverages a phenomenon known as the kinetic isotope effect (KIE). portico.orgwikipedia.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). portico.org Therefore, if the breaking of this bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium will slow that reaction down. portico.orgresearchgate.net

This principle has been used to study the complex metabolism of ibuprofen. Ibuprofen is administered as a racemic mixture of two enantiomers: R-(-)-ibuprofen and S-(+)-ibuprofen. The S-(+) form is primarily responsible for the anti-inflammatory effects, while the R-(-) form is largely inactive until the body converts it into the S-(+) form. researchgate.net A key non-clinical study used R-(-)-[3,3,3-²H₃]ibuprofen (a d3-labeled version) to unravel the mechanism of this chiral inversion in humans. nih.govosti.gov By tracking the deuterated molecule, researchers found that the conversion to S-(+)-ibuprofen occurred without a significant isotope effect and with the deuterium atoms fully retained. nih.govosti.gov This crucial finding allowed them to rule out a proposed metabolic pathway involving a desaturation/reduction sequence and provided deeper insight into the actual enzymatic process. nih.gov

Such studies demonstrate how Ibuprofen-d3 is not just a standard for measuring ibuprofen, but a sophisticated tool for dissecting its biochemical pathways and advancing the fundamental understanding of its pharmacology. nih.gov

Table 2: Compound Names Mentioned in this Article
Compound Name
Ibuprofen
Ibuprofen-d3 (sodium)
R-(-)-ibuprofen
S-(+)-ibuprofen
R-(-)-[3,3,3-²H₃]ibuprofen

Q & A

Q. What is the role of Ibuprofen-d3 (sodium) as an internal standard in quantitative analytical methods?

Ibuprofen-d3 (sodium) is a deuterium-labeled isotopologue of ibuprofen sodium, primarily used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. The deuterium substitution minimizes co-elution interference with unlabeled ibuprofen while maintaining similar physicochemical properties, enabling precise calibration via isotope dilution . Methodologically, researchers should validate the IS by assessing its retention time stability, matrix effects, and linearity across expected concentration ranges. For example, in plasma pharmacokinetic studies, spiking known concentrations of Ibuprofen-d3 (sodium) into samples corrects for extraction efficiency and ionization variability .

Q. How is Ibuprofen-d3 (sodium) synthesized, and what criteria ensure isotopic purity for research use?

Synthesis typically involves catalytic exchange or deuterated precursor reactions, such as substituting hydrogen atoms in ibuprofen’s methyl groups with deuterium. Isotopic purity (e.g., 99 atom% D) is verified using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation and absence of protiated contaminants . Researchers must source certified reference materials (CRMs) with batch-specific certificates of analysis (CoA) that detail isotopic enrichment and chromatographic purity (e.g., ≤0.1% unlabeled ibuprofen) to avoid quantification biases .

Q. Which analytical techniques are optimal for detecting Ibuprofen-d3 (sodium) in complex biological matrices?

Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

  • Column selection : C18 columns for retention of non-polar analytes.
  • Ionization mode : Electrospray ionization (ESI) in negative mode for ibuprofen’s carboxylate group.
  • Quantification ions : Monitor m/z transitions specific to Ibuprofen-d3 (e.g., m/z 207 → 161) to distinguish it from endogenous compounds .
    Method validation should include recovery studies in matrices like plasma or urine, with limits of detection (LOD) ≤1 ng/mL .

Advanced Research Questions

Q. How can experimental designs address challenges in quantifying Ibuprofen-d3 (sodium) in pharmacokinetic studies?

Deuterium isotope effects (e.g., altered metabolic rates or binding affinities) may skew results. Mitigation strategies include:

  • Control groups : Compare deuterated and protiated ibuprofen in parallel cohorts to quantify kinetic differences.
  • Cross-validation : Use orthogonal methods like stable isotope-labeled internal standards (SIL-IS) or NMR to confirm LC-MS findings .
  • Data normalization : Apply correction factors derived from in vitro metabolism assays (e.g., microsomal incubation) to adjust for isotope-related variances .

Q. How should researchers resolve contradictions in reported pharmacokinetic data for Ibuprofen-d3 (sodium)?

Discrepancies often arise from methodological variability, such as:

  • Sample preparation : Differences in protein precipitation (e.g., acetonitrile vs. methanol) affecting recovery rates.
  • Instrument calibration : Non-linear response curves due to ion suppression in ESI.
    To reconcile data, conduct a systematic review using PRISMA guidelines, meta-analyzing studies with harmonized protocols (e.g., identical LC-MS parameters) . Statistical tools like Bland-Altman plots can quantify inter-study variability .

Q. What are the implications of using Ibuprofen-d3 (sodium) in deuterium metabolic imaging (DMI) studies?

In DMI, deuterated probes are tracked via magnetic resonance spectroscopy (MRS). Ibuprofen-d3 (sodium) can map inflammatory pathways by targeting cyclooxygenase (COX) activity. Methodologically, researchers must:

  • Optimize dosing : Ensure deuterium concentrations are within safe thresholds (≤0.05% body weight).
  • Signal acquisition : Use ²H-MRS with long echo times (TE ≥50 ms) to enhance signal-to-noise ratios in tissues .
  • Correlate with histology : Validate imaging findings via immunohistochemical COX-2 staining in biopsy samples .

Q. How can computational models predict the stability of Ibuprofen-d3 (sodium) under varying storage conditions?

Molecular dynamics (MD) simulations using force fields like MMFF94s can model deuterium’s impact on molecular stability. Parameters to assess include:

  • Degradation kinetics : Simulate hydrolysis rates at different pH levels (e.g., accelerated degradation at pH <3).
  • Crystallography : Compare lattice energies of deuterated vs. protiated forms to predict polymorphic transitions .
    Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) should align with computational predictions .

Q. What advanced techniques validate the absence of isotopic scrambling in Ibuprofen-d3 (sodium) during metabolic studies?

High-resolution LC-MS/MS with parallel reaction monitoring (PRM) can detect deuterium loss. For instance, monitor fragment ions (m/z 161 for intact D3 vs. m/z 158 for D0) to confirm isotopic integrity. Additionally, ¹³C-NMR can trace deuterium positional stability, as shifts in carbonyl (¹³C=O) peaks indicate deuterium migration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.